

Application Note: A Stability-Indicating HPLC Method for the Analysis of Pravastatin

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Compound of Interest

Compound Name: 3-Hydroxypravastatin, (S)-

CAS No.: 136657-41-5

Cat. No.: B238615

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Abstract

This application note details the development and validation of a simple, rapid, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the determination of pravastatin in the presence of its degradation products. The method is crucial for assessing the stability of pravastatin in bulk drug substances and pharmaceutical formulations, ensuring their quality, safety, and efficacy. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's specificity. The developed isocratic reverse-phase HPLC method effectively separates pravastatin from all its degradation products, proving its suitability for routine quality control and stability studies.

Introduction

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce elevated cholesterol levels and prevent cardiovascular events. Like many pharmaceutical compounds, pravastatin can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[1][2] Therefore, a stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any potential degradation products and accurately quantify it.

The International Council for Harmonisation (ICH) mandates the use of stability-indicating methods for the analysis of drug substances and products.[3][4][5] These methods are critical for establishing a drug's shelf-life and recommended storage conditions.[5] This application note provides a comprehensive protocol for developing and validating an HPLC method for pravastatin that meets these regulatory expectations.

Method Development and Optimization

The primary objective was to develop a method that could separate pravastatin from its degradation products with good resolution, symmetric peak shapes, and a reasonable run time.

Chromatographic System and Conditions

A reverse-phase HPLC system was chosen due to the non-polar to moderately polar nature of pravastatin. An isocratic elution was preferred for its simplicity and robustness.

Parameter	Condition	Rationale
Instrument	Agilent 1260 Infinity II LC System or equivalent	Provides reliable and reproducible results.
Column	Zorbax ODS (250 mm x 4.6 mm, 5 µm)[6]	C18 columns provide excellent retention and separation for a wide range of compounds.
Mobile Phase	0.1% Formic Acid in Water (pH 3.0) : Methanol (50:50, v/v)[6]	The acidic pH suppresses the ionization of pravastatin's carboxyl group, leading to better retention and peak shape. Methanol provides the necessary organic strength for elution.
Flow Rate	1.0 mL/min[7]	Offers a good balance between analysis time and separation efficiency.
Detection	UV at 238 nm[6]	Pravastatin exhibits significant absorbance at this wavelength, ensuring good sensitivity.
Injection Volume	10 µL	A standard volume for analytical HPLC.
Column Temperature	Ambient (approximately 25°C)	Provides stable and reproducible retention times.
Run Time	10 minutes	Sufficient to elute the parent drug and any observed degradation products.

Sample and Standard Preparation

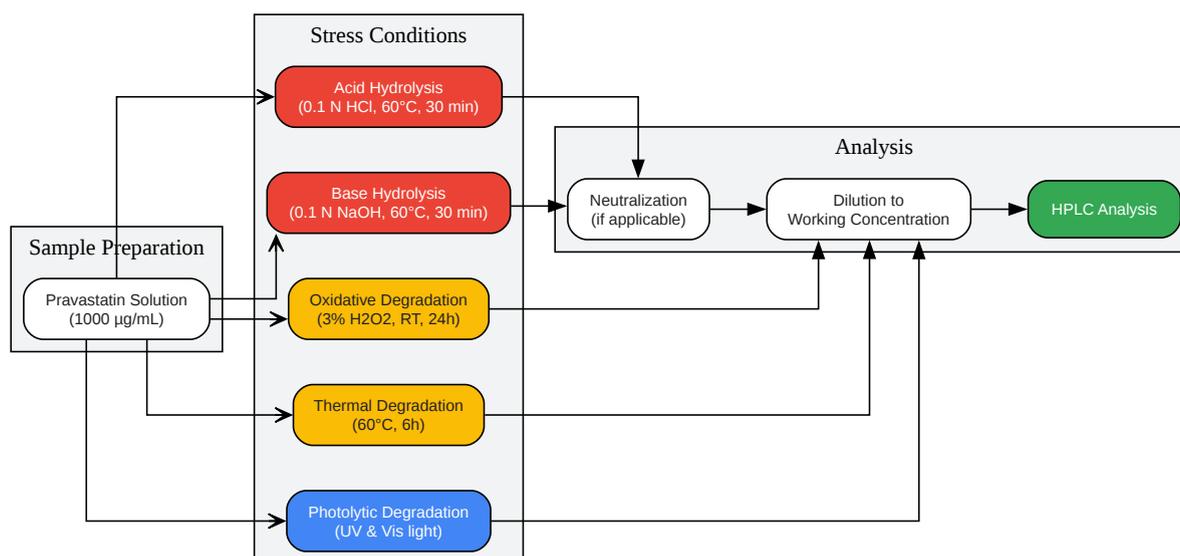
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pravastatin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

- Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL with the mobile phase.[6]
- Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of pravastatin into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[1][8][9] It helps to identify potential degradation products and demonstrate the method's ability to separate the active ingredient from these impurities.[1][2][9] The following stress conditions were applied to a solution of pravastatin (1000 µg/mL).

Experimental Workflow for Forced Degradation



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Caption: Workflow of the forced degradation study for pravastatin.

Protocols for Stress Conditions

- **Acid Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 2 N HCl and reflux for 30 minutes at 60°C.[6] Cool the solution and neutralize it with an appropriate volume of 2 N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
- **Base Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and reflux for 30 minutes at 60°C. Cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
- **Oxidative Degradation:** To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of

10 µg/mL with the mobile phase before injection.

- Thermal Degradation: Keep the pravastatin stock solution in an oven at 60°C for 6 hours.[6] After cooling, dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
- Photolytic Degradation: Expose the pravastatin solution to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.[10][11][12][13] A dark control sample should be stored under the same conditions but protected from light. Dilute the exposed and control samples to a final concentration of 10 µg/mL with the mobile phase before injection.

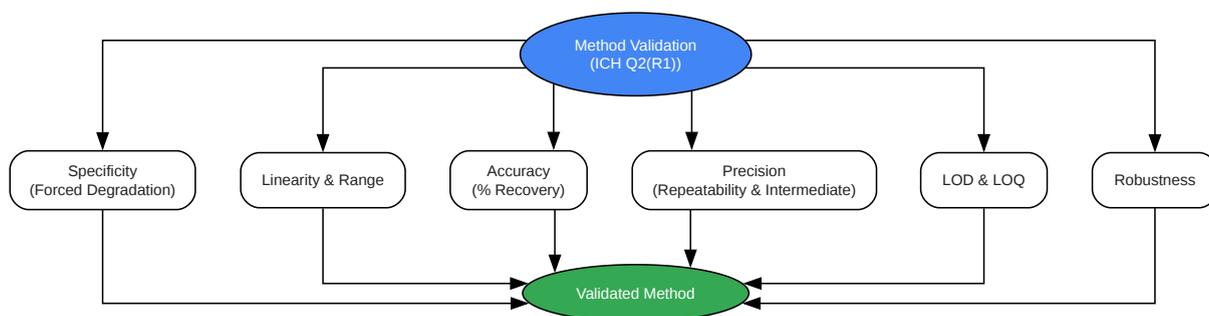
Results of Forced Degradation

The results indicated that pravastatin is susceptible to degradation under acidic and basic conditions, with significant degradation observed.[6] Moderate degradation was observed under oxidative and photolytic stress, while it was relatively stable to thermal stress. In all cases, the degradation product peaks were well-resolved from the parent pravastatin peak, demonstrating the stability-indicating nature of the method.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which cover parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[14][15][16][17]

Validation Workflow



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Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria

Validation Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank, placebo, standard, and stressed samples.	No interference at the retention time of pravastatin. Good resolution between pravastatin and degradation peaks.
Linearity	Analyze a series of at least five concentrations over the range of 10-50 µg/mL.[6]	Correlation coefficient (r^2) \geq 0.997.[6]
Range	The range is established based on the linearity study.	The range for which the method is linear, accurate, and precise.
Accuracy (Recovery)	Perform recovery studies by spiking a known amount of pravastatin standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%).	Mean recovery should be within 98-102%.
Precision	Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Analyze six replicate samples on different days, by different analysts, or with different equipment.	Relative Standard Deviation (%RSD) should be \leq 2%.[7]
Limit of Detection (LOD)	Determined based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$).	The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)	Determined based on the standard deviation of the response and the slope of the	The lowest concentration of analyte that can be determined

	calibration curve (LOQ = 10 * σ/S).	with acceptable precision and accuracy.
Robustness	Intentionally vary method parameters such as mobile phase composition ($\pm 2\%$), pH (± 0.2 units), and flow rate (± 0.1 mL/min).	The method should remain unaffected by small, deliberate variations in parameters. %RSD should be within acceptable limits.

Conclusion

The developed reverse-phase HPLC method is simple, accurate, precise, and specific for the determination of pravastatin in the presence of its degradation products. The method was successfully validated according to ICH guidelines and demonstrated its stability-indicating capability through forced degradation studies. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control laboratories for routine analysis and stability assessment of pravastatin drug substance and formulations.

References

- Gomes, F. P., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. *Analytical Letters*, 42(12), 1784-1804. Available from: [\[Link\]](#)
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [\[Link\]](#)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [\[Link\]](#)
- International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [\[Link\]](#)
- Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [\[Link\]](#)

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [\[Link\]](#)
- YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [\[Link\]](#)
- Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [\[Link\]](#)
- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [\[Link\]](#)
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [\[Link\]](#)
- International Council for Harmonisation. Quality Guidelines. Available from: [\[Link\]](#)
- Athota, R. V., et al. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets: Method Development and Validation. Journal of Applied Pharmaceutical Science, 7(03), 048-056. Available from: [\[Link\]](#)
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [\[Link\]](#)
- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [\[Link\]](#)
- Prasanthi, T., et al. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3). Available from: [\[Link\]](#)
- Journal of Applied Pharmaceutical Science. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. Available from: [\[Link\]](#)
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [\[Link\]](#)

- SciSpace. (2018). Forced degradation study of statins: a review. Available from: [\[Link\]](#)
- SlideShare. (2015). Ich guideline for stability testing. Available from: [\[Link\]](#)
- Asian Journal of Pharmaceutical Analysis. (2018). Review on Forced Degradation Study of Statins. Available from: [\[Link\]](#)
- ResearchGate. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Available from: [\[Link\]](#)
- ResearchGate. (2018). Forced degradation study of statins: A review. Available from: [\[Link\]](#)
- ProQuest. Review on Forced Degradation Study of Statins. Available from: [\[Link\]](#)
- Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [\[Link\]](#)

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Sources

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. japsr.in [japsr.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]

- [9. medcraveonline.com \[medcraveonline.com\]](https://www.medcraveonline.com)
- [10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [11. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [12. youtube.com \[youtube.com\]](https://www.youtube.com)
- [13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy \[gmp-compliance.org\]](#)
- [14. ICH Q2\(R1\) Validation of Analytical Procedures: Text and Methodology - ECA Academy \[gmp-compliance.org\]](#)
- [15. europeanpharmaceuticalreview.com \[europeanpharmaceuticalreview.com\]](https://www.europeanpharmaceuticalreview.com)
- [16. fda.gov \[fda.gov\]](https://www.fda.gov)
- [17. canadacommons.ca \[canadacommons.ca\]](https://www.canadacommons.ca)
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